N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide
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Overview
Description
N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[46]undec-3-EN-1-YL}acetamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the difluorophenyl and phenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in studying biochemical pathways and cellular processes.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and advanced materials, contributing to innovations in fields such as electronics and nanotechnology.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide
- N-(3,4-Difluorophenyl)-N2-[(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)acetyl]glycinamide
Uniqueness
Compared to similar compounds, N-(3,4-Difluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide stands out due to its specific substitution pattern and spirocyclic structure. These features contribute to its unique biological activity and potential therapeutic applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2/c24-18-11-10-17(14-19(18)25)26-20(29)15-28-22(30)21(16-8-4-3-5-9-16)27-23(28)12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPWQOHAJCFCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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